molecular formula C12H24 B11940385 2-Methyl-2-undecene CAS No. 56888-88-1

2-Methyl-2-undecene

Katalognummer: B11940385
CAS-Nummer: 56888-88-1
Molekulargewicht: 168.32 g/mol
InChI-Schlüssel: SMDXUIYTBVHJNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-undecene is an organic compound with the molecular formula C₁₂H₂₄. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known as 2-Methylundec-2-ene and has a molecular weight of 168.3190 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-2-undecene can be synthesized through various methods. One common approach involves the dehydration of 2-methyl-2-undecanol, where the alcohol is treated with a strong acid such as sulfuric acid to remove water and form the alkene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic dehydrogenation of 2-methylundecane. This process involves the removal of hydrogen atoms from the alkane to form the corresponding alkene. Catalysts such as platinum or palladium are often used to facilitate this reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-undecene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Chlorine (Cl₂), Bromine (Br₂)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-undecene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-2-undecene depends on the specific reaction or application. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The compound’s interactions with biological molecules involve binding to specific enzymes or receptors, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-2-undecene can be compared with other similar alkenes, such as:

    1-Undecene: A linear alkene with a double bond at the first carbon. Unlike this compound, it does not have a methyl group attached to the second carbon.

    2-Methyl-1-decene: Similar to this compound but with a shorter carbon chain.

    2-Methyl-2-dodecene: Similar structure but with a longer carbon chain.

The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications .

Eigenschaften

CAS-Nummer

56888-88-1

Molekularformel

C12H24

Molekulargewicht

168.32 g/mol

IUPAC-Name

2-methylundec-2-ene

InChI

InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h11H,4-10H2,1-3H3

InChI-Schlüssel

SMDXUIYTBVHJNX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.